molecular formula C28H34N2O4 B11642783 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11642783
M. Wt: 462.6 g/mol
InChI Key: JERCWNIQKINWQC-SHHOIMCASA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(DIETHYLAMINO)ETHANOL: A related compound with similar functional groups but a simpler structure.

    N,N-DIETHYLETHANOLAMINE: Another similar compound used in various chemical applications.

Uniqueness

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its complex structure, which allows for a wide range of chemical reactions and potential applications. Its combination of functional groups makes it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C28H34N2O4

Molecular Weight

462.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O4/c1-6-17-34-22-13-14-23(20(5)18-22)26(31)24-25(21-11-9-19(4)10-12-21)30(28(33)27(24)32)16-15-29(7-2)8-3/h6,9-14,18,25,31H,1,7-8,15-17H2,2-5H3/b26-24+

InChI Key

JERCWNIQKINWQC-SHHOIMCASA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)C

Origin of Product

United States

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